Nervonic acid methyl ester

Catalog No.
S625927
CAS No.
2733-88-2
M.F
C25H48O2
M. Wt
380.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nervonic acid methyl ester

CAS Number

2733-88-2

Product Name

Nervonic acid methyl ester

IUPAC Name

methyl (Z)-tetracos-15-enoate

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10-

InChI Key

AINIZSBLAFHZCP-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC

Synonyms

(Z)-15-Tetracosenoic Acid Methyl Ester; Methyl cis-15-Tetracosenoate; Methyl cis-Tetracos-15-enoate; Nervonic Acid Methyl Ester

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC

Biological Occurrence and Function:

Methyl (Z)-tetracos-15-enoate, also known as methyl nervonate, is a naturally occurring fatty acid found in various organisms, including plants, animals, and microorganisms. It is a major component of nerve tissue in some animals, such as the housefly, and plays a role in nerve impulse transmission [].

Signaling and Cellular Function:

Studies suggest that methyl nervonate may act as a signaling molecule in various biological processes. Research indicates its involvement in regulating cell growth, differentiation, and apoptosis (programmed cell death) [, ]. Additionally, it may play a role in the immune response and inflammation [].

Research Applications:

Methyl nervonate has several potential applications in scientific research, including:

  • Neuroscience: Due to its presence in nerve tissue, methyl nervonate may be used to study nerve development, regeneration, and neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Cancer Research: Studies suggest that methyl nervonate may have anti-cancer properties and could potentially be explored as a therapeutic agent [].
  • Membrane Biology: Methyl nervonate, as a fatty acid, can be used to study membrane structure and function in various cell types [].

Nervonic acid methyl ester is an ester derived from nervonic acid, a long-chain monounsaturated fatty acid characterized by its unique structure featuring a double bond at the 15th carbon position. The molecular formula for nervonic acid methyl ester is C25H48O2, and it is also known as methyl nervonate or methyl (Z)-tetracos-15-enoate. This compound is notable for its role in the synthesis of sphingolipids, which are crucial components of cell membranes, particularly in the nervous system .

Typical of fatty acid esters. These include:

  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, which can be used to produce different fatty acid esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, nervonic acid methyl ester can be converted back to nervonic acid and methanol.
  • Oxidation: The double bond in nervonic acid methyl ester can be oxidized to form hydroxy fatty acids or other oxidation products.

These reactions are significant in both synthetic organic chemistry and biochemistry, particularly in lipid metabolism studies .

Nervonic acid methyl ester exhibits several biological activities that are important for neurological health. Studies indicate that it plays a role in promoting myelin synthesis, which is vital for proper nerve function. Specifically, this compound has been shown to enhance the maturation of oligodendrocyte precursor cells, leading to improved myelin basic protein synthesis and reduced inflammation in neurological contexts . Furthermore, its incorporation into cell membranes may influence membrane fluidity and signaling pathways.

The synthesis of nervonic acid methyl ester can be achieved through various methods:

  • Chemical Synthesis:
    • Transesterification: Nervonic acid can be reacted with methanol in the presence of an acid catalyst to yield nervonic acid methyl ester.
    • Lipase-Catalyzed Reactions: Enzymatic methods using specific lipases can also facilitate the conversion of fatty acids into their corresponding methyl esters under mild conditions .
  • Biotechnological Production:
    • Recent advancements have utilized genetically engineered microorganisms, such as Yarrowia lipolytica, to overproduce nervonic acid. This process often involves metabolic engineering techniques to enhance substrate availability and enzyme efficiency .

Nervonic acid methyl ester finds applications in various fields:

  • Nutraceuticals: Due to its beneficial effects on brain health, it is included in dietary supplements aimed at improving cognitive function and supporting myelin repair.
  • Cosmetics: Its moisturizing properties make it suitable for use in skin care formulations.
  • Pharmaceuticals: Research into its neuroprotective properties suggests potential therapeutic applications for neurological disorders .

Studies on the interactions of nervonic acid methyl ester with biological systems reveal its potential to modulate inflammatory responses and promote neural repair mechanisms. For instance, it has been shown to influence cytokine production in oligodendrocyte precursor cells, reducing pro-inflammatory markers while enhancing growth factors like fibroblast growth factor 2 and vascular endothelial growth factor . This suggests that it may play a role in neuroinflammatory conditions and recovery processes following nerve injury.

Nervonic acid methyl ester shares structural similarities with several other fatty acids and their esters. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsNotable Biological Activity
Nervonic AcidC24:1 n-9; involved in myelin synthesisPromotes oligodendrocyte maturation
Lignoceric AcidC24:0; saturated fatty acidLess involved in myelin synthesis
Oleic AcidC18:1 n-9; common unsaturated fatty acidGeneral health benefits; not specific to myelin
Erucic AcidC22:1 n-9; found in rapeseed oilPotential health concerns at high levels

Nervonic acid methyl ester stands out due to its specific role in supporting myelin formation and neural health, differentiating it from other fatty acids that may not have the same targeted effects on oligodendrocyte function or myelination processes .

XLogP3

10.8

Hydrogen Bond Acceptor Count

2

Exact Mass

380.365430770 g/mol

Monoisotopic Mass

380.365430770 g/mol

Heavy Atom Count

27

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2733-88-2

Wikipedia

Methyl (Z)-tetracos-15-enoate

Dates

Modify: 2023-08-15
1. J. Sargent, K. Coupland, and R. Wilson “Nervonic acid and demyelinating disease” Medical Hypotheses, vol. 42 pp. 237-242, 19942. G. Shearer et al. “Plasma Fatty Acids in Chronic Kidney Disease: Nervonic Acid Predicts Mortality” J Ren Nutr. (2011) doi:10.1053/j.jrn.2011.05.0053. F. Babin et al. “Nervonic acid in red blood cell sphingomyelin in premature infants: An index of myelin maturation?” Lipids, vol. 28 pp. 627-630, 19934. J. Chen et al. “Dietary patterns and blood fatty acid composition in children with attention-deficit hyperactivity disorder in Taiwan” The Journal ofNutritional Biochemistry, vol. 15 pp. 467-472, 20045. N. Kasai et al. “Three-Dimensional Structural Model Analysis of the Binding Site of an Inhibitor, Nervonic Acid, of Both DNA Polymerase _x0001_ and HIV-1Reverse Transcriptase” J. Biochem, vol. 132 pp. 819-828, 2002

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